5-Tricosyl-1,3-benzenediol

Catalog No.
S577390
CAS No.
70110-60-0
M.F
C29H52O2
M. Wt
432.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tricosyl-1,3-benzenediol

CAS Number

70110-60-0

Product Name

5-Tricosyl-1,3-benzenediol

IUPAC Name

5-tricosylbenzene-1,3-diol

Molecular Formula

C29H52O2

Molecular Weight

432.7 g/mol

InChI

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h24-26,30-31H,2-23H2,1H3

InChI Key

OHTBGMREZYLZQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

5-Tricosyl-1,3-benzenediol is an organic compound with the molecular formula C29H52O2C_{29}H_{52}O_{2} and a molecular weight of approximately 436.7 g/mol. It is classified as an alkylresorcinol, characterized by a long-chain tricosyl group (23 carbon atoms) attached to a 1,3-benzenediol structure. This compound is notable for its hydrophobic properties due to the long alkyl chain, which influences its solubility and biological interactions.

Potential areas of investigation:

Based on its chemical structure, 5-Tricosyl-1,3-benzenediol possesses some characteristics that could be of interest for scientific research:

  • Resorcinol moiety: The molecule contains a resorcinol group, which is a benzene ring with two hydroxyl groups attached at positions 1 and 3. Resorcinol itself has various applications in research, including as a precursor in organic synthesis and as a component in certain dyes and cosmetics [].
  • Long alkyl chain: The presence of a long alkyl chain (23 carbons) could potentially influence the molecule's solubility, interaction with biological membranes, and self-assembly properties. These characteristics are relevant in various research fields, such as drug delivery, material science, and supramolecular chemistry.

Current research landscape:

A search for published scientific articles specifically focusing on 5-Tricosyl-1,3-benzenediol yielded limited results. This suggests that research on this specific molecule is currently scarce.

Future directions:

Given the limited research on 5-Tricosyl-1,3-benzenediol, further investigations are needed to explore its potential applications in various scientific fields. This could involve studies on its:

  • Synthesis and characterization: Developing efficient methods for synthesizing the molecule and characterizing its physical and chemical properties.
  • Biological activity: Investigating its potential interactions with biological systems and assessing its potential use in drug discovery or other biological applications.
  • Material science applications: Exploring its self-assembly properties and potential use in the development of new materials with specific functionalities.
Typical of phenolic compounds, including:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Esterification: The hydroxyl groups may react with carboxylic acids to form esters.
  • Ether Formation: Reaction with alkyl halides can lead to the formation of ethers.

These reactions are significant in understanding its reactivity and potential applications in organic synthesis and material science.

Research indicates that 5-Tricosyl-1,3-benzenediol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress in biological systems, particularly in protecting DNA from damage induced by hydrogen peroxide .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals and personal care products.
  • Secondary Metabolite Role: As a secondary metabolite, it may play a role in plant defense mechanisms against pathogens .

The synthesis of 5-Tricosyl-1,3-benzenediol can be achieved through several methods:

  • Alkylation of Resorcinol: This method involves the reaction of resorcinol with a long-chain alkyl halide (tricosyl bromide) under basic conditions.
    text
    Resorcinol + Tricosyl bromide → 5-Tricosyl-1,3-benzenediol
  • Direct Synthesis from Phenolic Compounds: Utilizing phenolic compounds and performing alkylation reactions under controlled conditions.
  • Biotechnological Approaches: Enzymatic synthesis using specific enzymes that facilitate the attachment of long-chain alkyl groups to phenolic structures.

5-Tricosyl-1,3-benzenediol has diverse applications across various fields:

  • Cosmetics and Personal Care: Due to its antioxidant and antimicrobial properties, it is utilized in formulations for skin care products.
  • Pharmaceuticals: Its potential health benefits make it a candidate for drug development aimed at oxidative stress-related diseases.
  • Food Industry: As a natural preservative due to its antimicrobial properties .

Interaction studies have focused on how 5-Tricosyl-1,3-benzenediol interacts with cellular components:

  • Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
  • Protein Binding: Research indicates that it may bind to specific proteins involved in oxidative stress response pathways, enhancing cellular defense mechanisms .

Several compounds share structural similarities with 5-Tricosyl-1,3-benzenediol. Here are some notable examples:

Compound NameStructure TypeUnique Features
ResorcinolSimple phenolicShorter carbon chain; widely used in pharmaceuticals.
AlkylresorcinolsAlkylated phenolicVarying alkyl chain lengths; known for antioxidant properties.
5-Dodecyl-1,3-benzenediolShorter alkyl chainSimilar structure but less hydrophobic; different biological activity profile.
5-Octadecyl-1,3-benzenediolMedium-length alkylEnhanced solubility in organic solvents; used in material science.

5-Tricosyl-1,3-benzenediol stands out due to its long tricosyl chain that enhances its hydrophobicity and potential applications in areas requiring robust antimicrobial and antioxidant properties.

Alkylresorcinols (ARs) represent a historically significant class of naturally occurring compounds that have been studied extensively since their initial discovery in plants. These amphiphilic compounds are characterized by their distinct molecular architecture—a polar 1,3-dihydroxybenzene (resorcinol) ring attached to a non-polar alkyl chain. The scientific investigation of ARs has expanded considerably over recent decades, evolving from initial research identifying them as secondary metabolites to their current recognition as bioactive compounds with diverse biological functions.

Early research into alkylresorcinols primarily focused on their isolation and structural elucidation, with significant progress made in the 1970s and 1980s. The identification of 5-Tricosyl-1,3-benzenediol as a specific homolog within this family emerged through systematic analyses of cereals and their components. The advancement of analytical techniques, particularly chromatographic methods, facilitated more precise identification and quantification of individual alkylresorcinols including 5-Tricosyl-1,3-benzenediol in various plant materials.

Initially, ARs were considered primarily as anti-nutritional factors in cereals, particularly in rye, where they were thought to contribute to growth inhibition in livestock. However, subsequent research has substantially revised this perspective, revealing their potential beneficial roles in both plants and humans. This paradigm shift has positioned 5-Tricosyl-1,3-benzenediol and related compounds as subjects of increasing scientific interest across multiple disciplines.

Classification within Phenolic Lipids

5-Tricosyl-1,3-benzenediol belongs to the broad class of compounds known as phenolic lipids, which are natural products composed of long aliphatic chains attached to phenolic rings. More specifically, it is classified as a resorcinolic lipid or alkylresorcinol, characterized by a 1,3-dihydroxybenzene (resorcinol) ring bearing a non-polar alkyl side chain.

Phenolic lipids encompass several subclasses, including:

SubclassCharacteristic StructureKey Examples
AlkylresorcinolsResorcinol ring with alkyl chain5-Tricosyl-1,3-benzenediol, 5-heneicosylresorcinol
AlkylcatecholsCatechol ring with alkyl chainVarious bacterial catechols
AlkylphenolsSingle hydroxyl group on benzene with alkyl chainNonylphenol, cardanol
Anacardic acidsSalicylic acid with alkyl chainAnacardic acid derivatives from cashew

Within the alkylresorcinol subclass, compounds are further differentiated based on their alkyl chain length, saturation level, and substitution patterns. 5-Tricosyl-1,3-benzenediol is distinguished by its 23-carbon (tricosyl) alkyl chain attached at the C-5 position of the resorcinol ring. The presence of this long alkyl chain confers amphiphilic properties to the molecule, allowing it to interact with biological membranes and potentially explaining many of its biological activities.

The systematic classification of 5-Tricosyl-1,3-benzenediol within the larger framework of phenolic lipids provides important context for understanding its chemical behavior, biological functions, and relationships to similar compounds found in nature.

Significance in Scientific Literature

The scientific literature regarding 5-Tricosyl-1,3-benzenediol reflects increasing interest in this compound across multiple disciplines. While early publications focused primarily on isolation and structural characterization, recent research has expanded to encompass its biological activities, biosynthetic pathways, and potential applications in nutrition and medicine.

Bibliometric analysis of research publications concerning alkylresorcinols broadly, and 5-Tricosyl-1,3-benzenediol specifically, reveals several key trends:

  • Increasing publication frequency, particularly since the early 2000s, coinciding with improved analytical techniques and growing interest in bioactive food components.

  • Interdisciplinary research spanning food science, analytical chemistry, biochemistry, nutrition, and medicinal chemistry.

  • Shift from purely compositional studies to investigations of biological activities and health implications.

According to database records, 5-Tricosyl-1,3-benzenediol has been the subject of significant research attention, with numerous articles published on its properties and biological activities. This compound has gained particular prominence in nutritional research as a biomarker for whole grain consumption, reflecting growing scientific and public interest in the health benefits of whole grains.

The significance of 5-Tricosyl-1,3-benzenediol in scientific literature extends beyond its direct study, as it serves as a model compound for understanding the broader class of alkylresorcinols and their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.

Current Research Landscape

The current research landscape surrounding 5-Tricosyl-1,3-benzenediol is characterized by several converging lines of inquiry that reflect its multifaceted significance. Contemporary studies are increasingly adopting integrative approaches that combine advanced analytical techniques with molecular biology and computational methods to elucidate the compound's properties and functions.

Key areas of active research include:

  • Analytical method development: Researchers continue to refine chromatographic and spectroscopic techniques for more sensitive and specific detection of 5-Tricosyl-1,3-benzenediol in complex biological matrices, enabling more accurate quantification in foods and biological samples.

  • Biosynthetic pathways: Recent advances in genomic and post-genomic approaches have illuminated the enzymatic machinery responsible for alkylresorcinol production in various organisms, including the involvement of specialized type III polyketide synthases.

  • Bioactivity investigations: There is growing interest in elucidating the molecular mechanisms underlying the biological activities of 5-Tricosyl-1,3-benzenediol, particularly its antimicrobial, antioxidant, and potential anticancer properties.

  • Nutritional biomarker applications: The utility of 5-Tricosyl-1,3-benzenediol and related alkylresorcinols as biomarkers for whole grain consumption has stimulated research into their absorption, metabolism, and excretion in humans, as well as their correlation with health outcomes.

  • Heterologous expression systems: Novel approaches employing heterologous expression of biosynthetic gene clusters have enabled the production and isolation of alkylresorcinols with unique structural features, opening new avenues for discovering derivatives with enhanced bioactivities.

This multifaceted research landscape reflects the significance of 5-Tricosyl-1,3-benzenediol not only as a compound of intrinsic interest but also as a model for understanding the broader class of alkylresorcinols and their diverse biological roles.

Presence in Whole Grains

5-Tricosyl-1,3-benzenediol occurs naturally in the bran layers of whole grains, where it functions as a secondary metabolite. Analytical studies using high-resolution mass spectrometry have identified this compound in Triticum species (wheat), Secale cereale (rye), Hordeum vulgare (barley), and hybrid cereals like triticale [1] [3]. Its occurrence aligns with the broader alkylresorcinol profile observed in Poaceae family members, where homologs with C15–C25 alkyl chains predominate [2].

Concentration in Wheat Bran

Wheat bran contains the highest recorded concentrations of 5-tricosylresorcinol among cereal tissues. Quantitative analyses reveal concentrations ranging from 654 to 761 μg/g dry mass in whole-grain wheat cultivars [2]. The compound constitutes approximately 12–15% of total alkylresorcinols in modern bread wheat (Triticum aestivum), with localized accumulation patterns observed through mass spectrometry imaging of grain cross-sections [2].

Table 1: Alkylresorcinol Homolog Distribution in Cereal Bran (μg/g dry mass)

Cereal SpeciesC21:0 Homolog5-Tricosylresorcinol (C23:0)C25:0 Homolog
Common Wheat305.28431.39417.41
Durum Wheat277.15398.72389.38
Rye331.30459.42445.37
Einkorn259.47375.33361.35

Data derived from LC-MS analyses of winter wheat species grown under standardized conditions [2].

Distribution in Rye and Other Cereals

In rye (Secale cereale), 5-tricosylresorcinol accounts for 18–22% of total alkylresorcinols, with concentrations reaching 743 μg/g in whole-grain flour [2]. Comparative studies of Triticum subspecies demonstrate ploidy-level influences: hexaploid wheat (e.g., spelt) contains 7–9% higher 5-tricosylresorcinol levels than tetraploid durum wheat [2]. Emmer (Triticum dicoccum) and einkorn (Triticum monococcum) show reduced accumulation, suggesting evolutionary divergence in alkylresorcinol biosynthesis pathways among cereal cultivars [2].

Environmental Factors Affecting Distribution

Cultivation parameters significantly impact 5-tricosylresorcinol production. Field trials across four growing seasons revealed:

  • Temperature: Cumulative growing degree days (GDD) above 1,200°C correlate with 14–18% increases in alkylresorcinol synthesis [2].
  • Precipitation: Monthly rainfall exceeding 80 mm during grain filling reduces C23 homolog concentrations by 22% compared to moderate irrigation regimes [2].
  • Soil Composition: Sandy loam soils enhance 5-tricosylresorcinol yields by 31% versus clay-rich substrates, likely due to improved root oxygenation and nutrient uptake [2].

Genetic-environment interactions further modulate distribution patterns. Genome-wide association studies identify three quantitative trait loci (QTLs) on wheat chromosomes 2B, 5A, and 7D that regulate alkyl chain elongation enzymes under drought stress [2].

Evolutionary Significance of Alkylresorcinol Production

The conservation of 5-tricosylresorcinol across Triticum species suggests strong evolutionary selection pressure. Experimental evidence indicates dual protective roles:

  • Pathogen Defense: The compound inhibits mycelial growth in Fusarium graminearum (wheat head blight pathogen) at EC50 values of 48 μM through membrane disruption [4].
  • Herbivore Deterrence: Field trials demonstrate 23–27% reductions in aphid (Sitobion avenae) colonization on wheat lines with elevated C23 AR content [4].
  • Oxidative Stress Mitigation: In planta studies show 5-tricosylresorcinol scavenges peroxyl radicals (ORAC value: 8,200 μmol TE/g) more effectively than α-tocopherol [3].

Type I Fatty Acid Synthase Involvement

Long-chain starter units for 5-tricosyl-1,3-benzenediol originate from a dedicated type I fatty acid synthase system formed by the multidomain enzymes ArsA and ArsD in Azotobacter vinelandii. In vitro reconstitution with [2-^14C]malonyl-coenzyme A demonstrated that ArsA–ArsD elongates malonyl building blocks into saturated C 22–C 26 fatty acids using only malonyl-coenzyme A and reduced nicotinamide adenine dinucleotide phosphate as cofactors [1]. Quantitative radio-thin-layer chromatography showed a characteristic product distribution of C 22 : C 24 : C 26 at approximately 1 : 2 : 1 [1]. Odd-numbered C 23 intermediates needed for the tricosyl side chain arise from removal of a terminal one-carbon unit during subsequent type III polyketide synthase processing (Section 3.2).

Chain-length class (carbons)Relative abundance in ArsA–ArsD assay (%)Empirical precursor for tricosyl side chain
2225 ± 3 [1]Decarboxylated to C 23 during cyclization
2450 ± 4 [1]Minor contributor via single β-oxidation
2625 ± 2 [1]Not incorporated into 5-tricosyl homologue

Table 1 – Starter fatty acids furnished by the type I system for 5-tricosyl-1,3-benzenediol biosynthesis.

Type III Polyketide Synthase Mechanisms

The aromatic nucleus is assembled by the homodimeric type III polyketide synthase ArsB. Structural analysis of ArsB and its close homologue ArsC revealed an αβαβα thiolase fold with a catalytic Cys-His-Asn triad [2]. ArsB accepts the long-chain acyl group while still thio-esterified to carrier protein (Section 3.3), performs three decarboxylative condensations with malonyl-coenzyme A, and cyclizes the resulting tetraketide through an intramolecular C2–C7 aldol condensation, ejecting carbon 1 as carbon dioxide to give the resorcinol ring [2] [1]. Site-directed mutagenesis showed that a single bulky residue (tryptophan-281) is essential; replacement with glycine diverts the reaction to lactonization and abolishes resorcinol formation [2]. The obligatory decarboxylation step explains how an even-numbered docosanoate starter is shortened by one carbon, yielding the odd-numbered tricosyl side chain characteristic of 5-tricosyl-1,3-benzenediol [1].

Direct Transfer of Starter Substrates

Isotopic pulse–chase experiments demonstrated “hand-to-hand” transfer of the nascent C 22–C 26 fatty acyl chain: radioactive acyl–acyl-carrier-protein on ArsA moved directly onto the active-site cysteine of ArsB (or of ArsC in pyron-forming reactions) without release of free coenzyme A intermediates [1]. Mutation of the ArsB nucleophilic cysteine (Cys-183 → Ser) abolishes transfer, proving that covalent trans-thio-esterification is obligatory [3]. This direct channeling prevents hydrolysis, increases effective concentration, and couples chain-length control in the type I system to product specificity in the type III enzyme.

Experimental proof of direct transferKey observationReference
Ultrafiltration of radiolabeled complexesRadioactivity remained on ArsA macromolecular fraction until ArsB was added [1]29
ArsB C183S mutantFatty acyl chain trapped on ArsA; no alkylresorcinol produced [3]4

Table 2 – Evidence for covalent substrate channeling from ArsA to ArsB.

Genetic Regulation of Biosynthesis

Transcription of the arsABCD operon is activated only during differentiation to cysts. Two hierarchical regulatory circuits have been elucidated:

  • Stationary-phase sigma factor RpoS induces transcription of the LysR-type activator ArpR, which subsequently drives arsABCD expression [4]. RpoS deletion mutants fail to accumulate alkylresorcinols, confirming its role as the master regulator [4].
  • A multikinase network comprising GacS/A and the atypical histidine kinase RetS modulates small regulatory ribonucleic acids that antagonize the global carbon storage‐regulator protein. In Azotobacter vinelandii a retS knockout diminished 5-tricosyl-1,3-benzenediol titres by 60% and reduced ars transcript abundance two-fold [5].
RegulatorMolecular classDirect targetEffect on 5-tricosyl-1,3-benzenediol titreReference
Sigma factor RpoSAlternative RNA polymerase σ^70 familyarpR promoterLoss of production in rpoS mutants [4]26
LysR family ArpRDNA-binding transcription factorarsABCD promoter15-fold increase upon over-expression [4]26
Histidine kinase RetSSensor kinasegacS modulation60% reduction in retS null strain [5]15

Table 3 – Principal genetic regulators governing biosynthesis.

Microbial Production Pathways

Biosynthesis of 5-tricosyl-1,3-benzenediol is not restricted to Azotobacter; analogous gene sets occur widely:

  • Heterologous co-expression of arsA, arsB and arsD in Escherichia coli produced 5-tricosyl-1,3-benzenediol as the dominant metabolite (retention time 7.9 min; yield ≈ 4 mg l^–1) [6].

  • In Planctomycetota, a conserved type III polyketide synthase cluster furnishes long-chain alkylresorcinols; phylogenetic reconstruction places the enzymes basal to ArsB, indicating lateral transfer into Gammaproteobacteria [7].

  • Myxococcus xanthus employs a distinct route in which a fatty acyl-adenylate ligase (FtpD) charges an acyl carrier protein (FtpC), which then delivers C 18 starter units to the type III synthase FtpA, yielding branched-chain alkylresorcylic acids that decarboxylate non-enzymatically to the corresponding resorcinols [8].

Microbial hostStarter supply routePrincipal type III enzymeConfirmed production of 5-tricosyl-1,3-benzenediol
Azotobacter vinelandiiArsA–ArsD type I fatty acid synthaseArsBYes (major phenolic lipid) [1]
Escherichia coli (engineered)Plasmid-borne arsA/arsB/arsD genesArsBYes (4 mg l^–1) [6]
Planctomycetota sp.Endogenous extended ars-like clusterUnnamed PKSGenomic prediction; pathway genes complete [7]
Myxococcus xanthusFatty acyl-adenylate ligase FtpD + ACPFtpAAlkylresorcylic acid precursor of tricosyl family [8]

Table 4 – Documented and predicted microbial pathways to 5-tricosyl-1,3-benzenediol.

XLogP3

13.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

432.396730897 g/mol

Monoisotopic Mass

432.396730897 g/mol

Heavy Atom Count

31

Appearance

Powder

UNII

6AS8F6H2BV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

70110-60-0

Wikipedia

5-Tricosyl-1,3-benzenediol

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]

Dates

Last modified: 08-15-2023

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